molecular formula C14H18O B575338 (3-Ethoxy-1-cyclohexen-1-yl)benzene CAS No. 191100-09-1

(3-Ethoxy-1-cyclohexen-1-yl)benzene

Cat. No.: B575338
CAS No.: 191100-09-1
M. Wt: 202.297
InChI Key: YDLVSDIUBHMILR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3-Ethoxy-1-cyclohexen-1-yl)benzene is a bicyclic organic compound featuring a benzene ring fused to a cyclohexene moiety with an ethoxy (-OCH₂CH₃) substituent at the 3-position. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and materials chemistry. The ethoxy group acts as an electron-donating substituent, directing electrophilic aromatic substitution reactions to specific positions on the benzene ring.

Properties

CAS No.

191100-09-1

Molecular Formula

C14H18O

Molecular Weight

202.297

IUPAC Name

(3-ethoxycyclohexen-1-yl)benzene

InChI

InChI=1S/C14H18O/c1-2-15-14-10-6-9-13(11-14)12-7-4-3-5-8-12/h3-5,7-8,11,14H,2,6,9-10H2,1H3

InChI Key

YDLVSDIUBHMILR-UHFFFAOYSA-N

SMILES

CCOC1CCCC(=C1)C2=CC=CC=C2

Synonyms

Benzene, (3-ethoxy-1-cyclohexen-1-yl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Substituent Effects: Ethoxy vs. Methoxy and Halogens

The ethoxy group distinguishes (3-Ethoxy-1-cyclohexen-1-yl)benzene from analogs like SC-558 derivatives (e.g., compound 1c with a methoxy group) . Key comparisons include:

  • Electronic Effects : Ethoxy and methoxy are both electron-donating, but ethoxy’s longer alkyl chain increases steric bulk and lipophilicity. This enhances membrane permeability in pharmaceuticals but may reduce binding affinity in enzyme-active sites compared to smaller substituents like methoxy .
  • Halogen Substitutents : Bromine (1d) and chlorine (1e) in SC-558 analogs are electron-withdrawing, rendering the benzene ring less reactive toward electrophiles. In contrast, ethoxy’s electron-donating nature accelerates reactions like nitration or sulfonation .

Ring Structure and Functional Group Variations

  • Cyclohexene vs. Cyclopentenone: Compared to 3-Ethoxy-2-cyclopentenone (a cyclopentenone derivative), the cyclohexene ring in the target compound offers greater conformational stability due to reduced ring strain. Cyclopentenone’s ketone group introduces polarity, enabling nucleophilic additions, whereas the ethoxy-cyclohexene system favors electrophilic reactions .
  • Sulfonamide vs. Ether : SC-558 analogs contain sulfonamide groups, which are acidic and participate in hydrogen bonding—critical for drug-receptor interactions. The ether group in (3-Ethoxy-1-cyclohexen-1-yl)benzene lacks acidity but improves lipid solubility, enhancing bioavailability .
Table 2: Functional Group and Ring Comparisons
Compound Functional Group Ring Type Key Reactivity Reference
(3-Ethoxy-1-cyclohexen-1-yl)benzene Ether Cyclohexene Electrophilic substitution -
3-Ethoxy-2-cyclopentenone Ketone Cyclopentenone Nucleophilic addition
SC-558 derivatives Sulfonamide Benzene Hydrogen bonding

Physicochemical Properties

  • Thermal Stability: Cyclohexene’s six-membered ring confers higher thermal stability than five-membered rings (e.g., cyclopentenone), which may decompose under harsh conditions .

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